molecular formula C13H15NO2 B2771274 1-(4-Methylbenzoyl)piperidin-4-one CAS No. 145729-25-5

1-(4-Methylbenzoyl)piperidin-4-one

Cat. No.: B2771274
CAS No.: 145729-25-5
M. Wt: 217.268
InChI Key: SYWXLNAOEXIDMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylbenzoyl)piperidin-4-one is an organic compound with the molecular formula C13H15NO2 It is a derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylbenzoyl)piperidin-4-one can be synthesized through several methods. One common approach involves the acylation of piperidin-4-one with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar acylation techniques. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzoyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides are often used for substitution reactions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(4-Methylbenzoyl)piperidin-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzoyl)piperidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-(4-Methylbenzoyl)piperidin-4-one can be compared with other piperidine derivatives such as:

    Piperidine: The parent compound, which lacks the benzoyl group.

    4-Benzoylpiperidine: Similar structure but without the methyl group on the benzoyl ring.

    N-Benzylpiperidine: Contains a benzyl group instead of a benzoyl group.

Uniqueness: this compound is unique due to the presence of both the piperidine ring and the 4-methylbenzoyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methylbenzoyl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-10-2-4-11(5-3-10)13(16)14-8-6-12(15)7-9-14/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWXLNAOEXIDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.